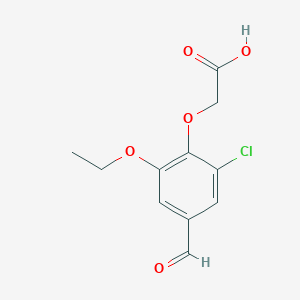
Chlorhydrate de 5,6-diéthyl-2,3-dihydro-1H-indène-2-amine
Vue d'ensemble
Description
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . It is primarily used as an intermediate in organic synthesis and pharmaceutical applications . This compound is known for its role in the preparation of quinolinone compounds and formulations in combination with corticosteroids for the treatment of airway disorders .
Applications De Recherche Scientifique
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its role in the treatment of airway disorders when combined with corticosteroids.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
It is used as a reagent in the synthetic preparation of quinolinone compounds .
Mode of Action
It is known to be used in combination with corticosteroids for the treatment of airway disorders , suggesting it may have a role in modulating inflammatory responses.
Result of Action
As it is used in combination with corticosteroids for the treatment of airway disorders , it may contribute to the reduction of inflammation and improvement of airway function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride involves several steps:
Starting Material: The process begins with 5,6-diethyl-3-oxime-1H-indene-1,2(3H)-dione.
Reaction Mixture: This compound is added to a mixture of acetic acid and concentrated sulfuric acid.
Catalyst Addition: Palladium on carbon (Pd/C) is added as a catalyst.
Hydrogenation: The reaction mixture is degassed with nitrogen and hydrogenated for 5 hours.
Filtration and pH Adjustment: The catalyst is removed by filtration, and the pH is adjusted to 10 using 4M NaOH.
Extraction: The solution is extracted with chloroform, and the organic phase is dried with magnesium sulfate.
Precipitation: The residue is dissolved in ether, and HCl-saturated ether is added to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indacaterol: A β2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease (COPD).
Quinolinone Derivatives: Compounds with similar structures and applications in medicinal chemistry.
Uniqueness
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various quinolinone compounds. Its combination with corticosteroids for airway disorder treatment also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
5,6-diethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2;/h5-6,13H,3-4,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIYWYFBOQKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)N)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437042 | |
| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312753-53-0 | |
| Record name | 5,6-diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DIETHYL-INDAN-2-YL-AMMONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed synthesis method for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride?
A1: The newly developed synthesis method utilizes the readily available 2-aminoindan as a starting material []. This six-step synthesis boasts a 49% overall yield, making it more efficient and economical than previous methods. Furthermore, it employs sequential regioselective Friedel-Crafts acetylations and hydrogenations on N-protected-2-aminoindan to introduce two ethyl groups at the 5- and 6-positions. Importantly, the Friedel-Crafts acetylations achieve high regioselectivity by using acetyl chloride as both reagent and solvent, eliminating the need for halogenated solvents []. This contributes to the method's cost-effectiveness and reduces environmental impact.
Q2: What is the significance of the alternative synthesis method for the indacaterol amino fragment, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride?
A2: The alternative synthesis method presented offers a simplified and cost-effective approach to obtaining 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a key building block for indacaterol []. This method utilizes ethylbenzene as the starting material and proceeds through a series of reactions, including Friedel-Crafts reaction, cyclization, alpha-site oximation, reduction, and protection strategies []. The reported advantages include high product purity (over 99%), low environmental impact, and suitability for industrial production []. This improved synthesis pathway could contribute to more efficient and sustainable production of indacaterol, potentially leading to wider availability and affordability of this important medication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)






